3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
Compound X: belongs to the class of pyrrolopyrazoles and features a complex structure. Let’s break it down:
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Core Structure: : The compound consists of a dihydropyrrolopyrazole ring system, which includes a pyrazole ring fused with a pyrrole ring. The substituents on this core scaffold contribute to its unique properties.
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Functional Groups
Hydroxyethyl Group (–CH₂CH₂OH): Positioned at the fifth carbon, this hydroxyethyl group enhances solubility and potentially influences biological activity.
Methoxyphenyl Group (–OCH₃): Attached to the fourth carbon, this group imparts aromatic character and can participate in various reactions.
Preparation Methods
Synthetic Routes:
Method 1: One common synthetic route involves the condensation of appropriate precursors, followed by cyclization to form the dihydropyrrolopyrazole ring system.
Method 2: Another approach is the multicomponent reaction (MCR) strategy, where three or more reactants combine simultaneously to form the target compound.
Reaction Conditions:
Solvents: Common solvents include dichloromethane, dimethylformamide (DMF), or acetonitrile.
Catalysts: Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., NaOH) may catalyze key steps.
Temperature and Time: Reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production:
- While laboratory-scale synthesis is well-established, industrial production methods remain proprietary. Large-scale synthesis likely involves optimized conditions and efficient purification steps.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation at the phenolic hydroxyl group, yielding a quinone derivative.
Reduction: Reduction of the carbonyl group may lead to a dihydropyrrolopyrazolone.
Substitution: Halogenation or other nucleophilic substitutions can modify the aromatic rings.
Common Reagents: Reagents like potassium permanganate (KMnO₄), sodium borohydride (NaBH₄), and various halogens are relevant.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Researchers explore Compound X as a potential drug candidate due to its diverse pharmacophores. It may target specific enzymes or receptors.
Biological Studies: Its effects on cell signaling pathways, gene expression, and cellular processes are of interest.
Materials Science: The unique structure makes it valuable for designing functional materials (e.g., sensors, catalysts).
Agrochemicals: Pesticide or herbicide development may benefit from its properties.
Mechanism of Action
Targets: Compound X likely interacts with specific proteins, enzymes, or receptors.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds: Other dihydropyrrolopyrazoles or related heterocycles.
Uniqueness: Compound X’s specific substitution pattern and functional groups distinguish it from analogs.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(27)10-12)19-18-20(24-23-19)22(28)25(7-8-26)21(18)14-5-4-6-15(11-14)29-3/h4-6,9-11,21,26-27H,7-8H2,1-3H3,(H,23,24) |
InChI Key |
KINAKMGFRQTQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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